molecular formula C5H10N2S B13835868 2-Imidazolidinethione, 4-ethyl-

2-Imidazolidinethione, 4-ethyl-

Cat. No.: B13835868
M. Wt: 130.21 g/mol
InChI Key: TWYWUBIPUWCOKZ-UHFFFAOYSA-N
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Description

4-Ethylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse range of biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylimidazolidine-2-thione typically involves the reaction of ethylene diamine with carbon disulfide in the presence of a base. The reaction is carried out in a small autoclave equipped with a stirrer at 100°C for 2 hours . This method ensures the formation of the desired thione derivative with high yield and purity.

Industrial Production Methods: Industrial production of 4-Ethylimidazolidine-2-thione follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazolidine-2-thione derivatives.

Mechanism of Action

The mechanism of action of 4-Ethylimidazolidine-2-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to antimicrobial and antifungal effects . The presence of the thione group allows the compound to form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis .

Properties

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

4-ethylimidazolidine-2-thione

InChI

InChI=1S/C5H10N2S/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8)

InChI Key

TWYWUBIPUWCOKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC(=S)N1

Origin of Product

United States

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